molecular formula C17H18N4O B12432685 Alosetron-d3

Alosetron-d3

Cat. No.: B12432685
M. Wt: 297.37 g/mol
InChI Key: JSWZEAMFRNKZNL-BMSJAHLVSA-N
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Description

Alosetron-d3 is a deuterium-labeled version of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Alosetron. Alosetron itself is used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alosetron-d3 involves the incorporation of deuterium atoms into the Alosetron molecule. One common method is the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with deuterated reagents under specific conditions . The process may involve multiple steps, including deprotection and purification, to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is typically carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Alosetron-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Alosetron-d3 is widely used in scientific research for various applications:

Mechanism of Action

Alosetron-d3, like Alosetron, acts as a potent and selective antagonist of the serotonin 5-HT3 receptor. These receptors are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling symptoms of IBS .

Comparison with Similar Compounds

Similar Compounds

    Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

    Granisetron: Used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.

Uniqueness of Alosetron-d3

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

297.37 g/mol

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one

InChI

InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2D3

InChI Key

JSWZEAMFRNKZNL-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C

Origin of Product

United States

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